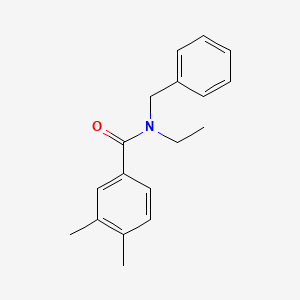
1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a dopamine reuptake inhibitor and is used in scientific research to study the dopamine system in the brain.
作用机制
1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which results in increased dopamine receptor activation and subsequent physiological effects.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 has been shown to increase locomotor activity in animals, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the brain, which is thought to be responsible for its reinforcing effects. 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 has also been shown to enhance learning and memory in animals.
实验室实验的优点和局限性
One advantage of using 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 in lab experiments is that it is a selective dopamine reuptake inhibitor, which means it specifically targets the dopamine system in the brain. This allows researchers to study the effects of dopamine on behavior and cognition without interference from other neurotransmitters. However, one limitation of using 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 is that it is a psychoactive drug and can have unwanted side effects on animals, such as hyperactivity and stereotypy.
未来方向
There are several future directions for the use of 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 in scientific research. One direction is to investigate its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Furthermore, the development of new dopamine reuptake inhibitors with improved selectivity and reduced side effects is an area of active research.
合成方法
The synthesis method of 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-(4-methoxybenzyl)chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 is commonly used in scientific research to study the dopamine system in the brain. It is used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 is also used to study the effects of dopamine on behavior and cognition.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-7-5-4-6-19(20)22-14-12-21(13-15-22)16-17-8-10-18(23-2)11-9-17/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWWQLWGLSDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5256845 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)


